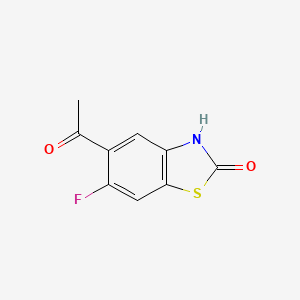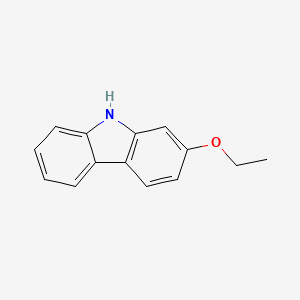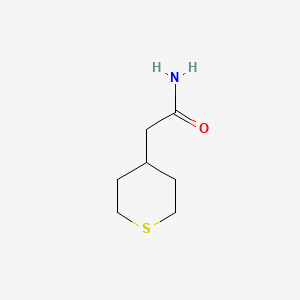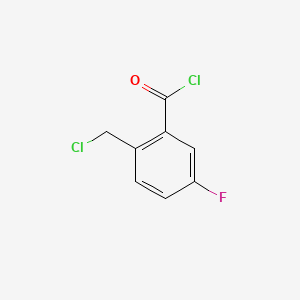
(R)-2-Chloro-1-(4-methoxyphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-2-Chloro-1-(4-methoxyphenyl)ethanol” is a derivative of “1-(4-Methoxyphenyl)ethanol” which is also known as “®-MOPE, 4-Methoxyphenethyl alcohol, 1-(4-methoxyphenyl)ethanol”. It is formed during the biocatalytic anti-Prelog enantioselective reduction of 4-methoxyacetophenone (MOAP) using immobilized Trigonopsis variabilis AS2 .
Synthesis Analysis
The synthesis of “®-2-Chloro-1-(4-methoxyphenyl)ethanol” can be achieved through the biocatalytic anti-Prelog enantioselective reduction of 4-methoxyacetophenone (MOAP) using Saccharomyces uvarum as a biocatalyst . The reaction conditions including pH, incubation temperature, time, and agitation level can be optimized to achieve higher conversion and enantiomeric excess .Molecular Structure Analysis
The molecular structure of “1-(4-Methoxyphenyl)ethanol” consists of a benzene ring with a methoxy group (OCH3) and an ethanol group (CH2CH2OH) attached to it . The most stable conformer was found to have the OH group directed toward the π electron system of the benzene ring .Chemical Reactions Analysis
The bioreduction of 4-methoxyacetophenone efficiency was importantly affected by the quadratic and linear effects of experimental design parameters . The biocatalysts provide a clean and ecofriendly way to perform chemical reactions under mild conditions and high selectivity for the substrate .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Methoxyphenyl)ethanol” include a molecular weight of 152.190 Da, a boiling point of 334-336 °C, a melting point of 26-28 °C, and a density of 1.058±0.06 g/cm3 .Scientific Research Applications
Production of Drug Intermediates
Enantiomerically pure (S)-1-(4-methoxyphenyl) ethanol is a significant molecule for the production of various drug intermediates . The functional groups of active secondary alcohols may be transformed into other functional groups without racemization .
Synthesis of Antihistamines
(S)-1-(4-methoxyphenyl) ethanol, which can be used for the synthesis of antihistamines, including diphenhydramine hydrochloride and loratadine cycloalkyl [b] indoles that have the treatment function for an allergic response .
Optimization of Biocatalytic Production
This compound was synthesized from 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst . The experimental conditions of pH, incubation period, temperature, and agitation speed were investigated with the Box–Behnken experimental design-based proposed optimization model .
Asymmetric Oxidation
Enantiopure (S)-1-(4-methoxyphenyl) ethanol can be employed as an important synthon for the synthesis of cycloalkyl [b] indoles with the treatment function for general allergic response . The biocatalytic resolution of racemic MOPE through asymmetric oxidation in the biphasic system has remained largely unexplored .
Biocatalytic Oxidation Efficiency Improvement
The efficiency of the biocatalytic oxidation was rose markedly by adding the DES [ChCl] [Gly] (10 %, v/v) to the aqueous phase . The optimal substrate concentration and the initial reaction rate were significantly increased to 80 mmol/L and 124.0 μmol/min, respectively .
Synthesis of Chiral 3-Aryl-3-Substituted Propionic Acids
®-1-(4-methoxyphenyl) ethanol may be applied to prepare chiral 3-aryl-3-substituted propionic acids by using anti-inflammatory activity and analgesic drugs, for example, ibuprofen .
Safety and Hazards
Future Directions
The future directions for “®-2-Chloro-1-(4-methoxyphenyl)ethanol” could involve further optimization of the biocatalytic production process, as well as exploration of its potential applications in the synthesis of various drug intermediates . The discovery of new biocatalysts, able to produce optically pure compounds in an economic way and under mild conditions, is an issue of great interest .
Mechanism of Action
Target of Action
®-2-Chloro-1-(4-methoxyphenyl)ethanol, also known as ®-MOPE, is a chiral compound that has been used in the synthesis of various drug intermediates . .
Mode of Action
It is known that the compound is formed during the biocatalytic anti-prelog enantioselective reduction of 4-methoxyacetophenone (moap) using immobilized trigonopsis variabilis as2 . This suggests that the compound may interact with its targets through a reduction mechanism.
Biochemical Pathways
It is known that (s)-mope can be employed as an important synthon for the synthesis of cycloalkyl [b] indoles with the treatment function for general allergic response . This suggests that the compound may affect pathways related to allergic responses.
Result of Action
It is known that (s)-mope can be employed as an important synthon for the synthesis of cycloalkyl [b] indoles with the treatment function for general allergic response . This suggests that the compound may have effects related to the mitigation of allergic responses.
properties
IUPAC Name |
(1R)-2-chloro-1-(4-methoxyphenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,6H2,1H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDKUPFFQWYOHD-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CCl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H](CCl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659601 |
Source


|
| Record name | (1R)-2-Chloro-1-(4-methoxyphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
186345-05-1 |
Source


|
| Record name | (1R)-2-Chloro-1-(4-methoxyphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










